6-O-
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Overview
Description
Preparation Methods
The preparation of 6-O-α-D-Mannopyranosyl-D-mannose is typically achieved through enzymatic catalysis. The process involves adding D-mannose and an enzyme catalyst to an appropriate reaction system, controlling the reaction conditions such as temperature and pH, and obtaining the target product after the catalytic reaction
Chemical Reactions Analysis
6-O-α-D-Mannopyranosyl-D-mannose undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the substituents involved.
Common reagents and conditions used in these reactions include acids, bases, and specific enzymes. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-O-α-D-Mannopyranosyl-D-mannose has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-O-α-D-Mannopyranosyl-D-mannose involves its interaction with specific molecular targets and pathways. As a glycosylmannose, it participates in glycan formation and degradation, protein-glycan recognition, and other carbohydrate-related processes . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
6-O-α-D-Mannopyranosyl-D-mannose can be compared with other similar compounds such as:
Mannose: A simple sugar that is a component of many polysaccharides.
Manninotriose: A trisaccharide consisting of three mannose units.
2-O-β-D-Mannopyranosyl-D-mannose: Another glycosylmannose with a different linkage.
The uniqueness of 6-O-α-D-Mannopyranosyl-D-mannose lies in its specific alpha-(1->6)-linkage, which distinguishes it from other glycosylmannoses and influences its biochemical properties and applications .
Properties
IUPAC Name |
(4S,5S)-6-[[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3?,4?,5-,6-,7+,8+,9?,10?,11?,12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRVVLDZNNYCBX-YRBLGENJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@H]([C@@H](C([C@@H](O1)OCC2[C@H]([C@@H](C(C(O2)O)O)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857954 |
Source
|
Record name | 6-O-beta-D-threo-Hexopyranosyl-D-threo-hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71184-87-7 |
Source
|
Record name | 6-O-beta-D-threo-Hexopyranosyl-D-threo-hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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